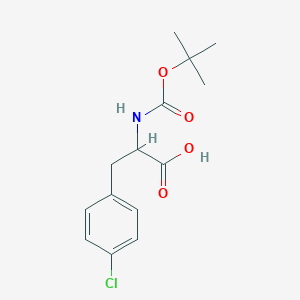
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Descripción general
Descripción
“2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is also known by other names such as “N- (tert-butoxycarbonyl)-4-chlorophenylalanine” and "Boc-DL-4-chlorophenylalanine" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
As Building Blocks in Organic Synthesis
Synthesis of Chiral Monomers
A chiral monomer, serving as a precursor for stereoregular polyamides, was synthesized from derivatives of natural amino acids like L-glutamic acid and L-alanine. This process involves a series of reactions including regioselective attack, tosylation, and hydrogenolysis, demonstrating the compound's utility in creating complex organic molecules (Gómez et al., 2003).
N-tert-Butoxycarbonylation of Amines
This process uses the compound for the protection of amines, a crucial step in peptide synthesis. The tert-butoxycarbonyl group is favored due to its resistance to racemization and its stability under various conditions, making it an integral part of synthesizing complex organic molecules (Heydari et al., 2007).
Enantioselective Synthesis
The compound is used in the synthesis of neuroexcitant analogs, demonstrating its role in creating structurally complex and chiral molecules. Such processes are critical in the pharmaceutical industry for creating drugs with specific desired activities (Pajouhesh et al., 2000).
In Polymer Science
Synthesis of Polyacetylenes
The compound is utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This highlights its role in the field of polymer science, contributing to the development of materials with potentially unique properties like helical conformation or specific optical activities (Gao et al., 2003).
CO2 Separation Membranes
N-tert-butoxycarbonyl amino acids were used to synthesize polystyrenes, which, after deprotection and fabrication into composite membranes, showed preferential CO2 separation over H2. This application underscores the compound's significance in developing advanced materials for environmental management and energy production (Taniguchi et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400141 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51301-86-1 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)
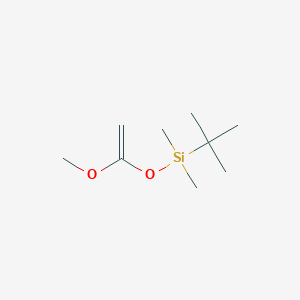


![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
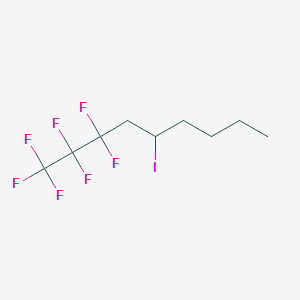
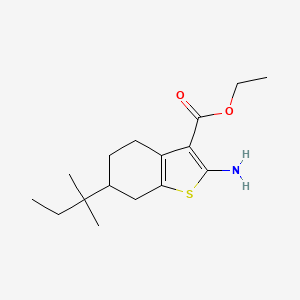

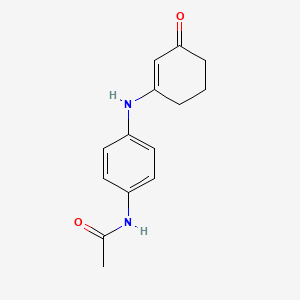
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)


